Cas no 1806427-38-2 (2-Fluoro-4-methyl-5-nitrobenzoyl chloride)

2-Fluoro-4-methyl-5-nitrobenzoyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-4-methyl-5-nitrobenzoyl chloride
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- インチ: 1S/C8H5ClFNO3/c1-4-2-6(10)5(8(9)12)3-7(4)11(13)14/h2-3H,1H3
- InChIKey: DHBDIPBDNXZOEX-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C(=CC(C)=C(C=1)[N+](=O)[O-])F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 62.9
2-Fluoro-4-methyl-5-nitrobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC49449-250mg |
2-Fluoro-4-methyl-5-nitrobenzoyl chloride |
1806427-38-2 | 250mg |
£47.00 | 2023-09-02 | ||
abcr | AB598517-250mg |
2-Fluoro-4-methyl-5-nitrobenzoyl chloride; . |
1806427-38-2 | 250mg |
€125.40 | 2024-07-24 | ||
Alichem | A010005580-250mg |
2-Fluoro-4-methyl-5-nitrobenzoyl chloride |
1806427-38-2 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Apollo Scientific | PC49449-1g |
2-Fluoro-4-methyl-5-nitrobenzoyl chloride |
1806427-38-2 | 1g |
£160.00 | 2023-09-02 | ||
Alichem | A010005580-1g |
2-Fluoro-4-methyl-5-nitrobenzoyl chloride |
1806427-38-2 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
abcr | AB598517-1g |
2-Fluoro-4-methyl-5-nitrobenzoyl chloride; . |
1806427-38-2 | 1g |
€324.80 | 2024-07-24 | ||
Alichem | A010005580-500mg |
2-Fluoro-4-methyl-5-nitrobenzoyl chloride |
1806427-38-2 | 97% | 500mg |
798.70 USD | 2021-07-06 |
2-Fluoro-4-methyl-5-nitrobenzoyl chloride 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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5. Caper tea
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
2-Fluoro-4-methyl-5-nitrobenzoyl chlorideに関する追加情報
2-Fluoro-4-methyl-5-nitrobenzoyl Chloride: A Comprehensive Overview
The compound 2-Fluoro-4-methyl-5-nitrobenzoyl Chloride (CAS No. 1806427-38-2) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoyl chloride moiety substituted with fluorine, methyl, and nitro groups at specific positions. The presence of these substituents imparts distinct chemical properties, making it a valuable molecule in both academic and industrial research.
Recent studies have highlighted the importance of benzoyl chloride derivatives in the development of novel pharmaceutical agents. The fluorine substituent in this compound is known to enhance lipophilicity and improve bioavailability, which are critical factors in drug design. Additionally, the methyl group contributes to steric effects, potentially influencing the molecule's reactivity and selectivity in various reactions. The nitro group, on the other hand, introduces electron-withdrawing effects, which can modulate the electronic properties of the benzene ring and influence reactivity in electrophilic aromatic substitution reactions.
The synthesis of 2-Fluoro-4-methyl-5-nitrobenzoyl Chloride typically involves a multi-step process that begins with the preparation of the corresponding benzoic acid derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the desired substituent pattern on the benzene ring. These methods not only improve yield but also reduce the generation of hazardous byproducts, aligning with current green chemistry principles.
In terms of applications, benzoyl chloride derivatives like this compound are widely used as intermediates in organic synthesis. They serve as valuable building blocks for constructing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For example, this compound has been utilized in the synthesis of bioactive compounds targeting various diseases, including cancer and inflammatory conditions. Its role as an electrophilic reagent makes it particularly useful in forming amide bonds, which are fundamental in peptide synthesis and drug design.
Recent research has also explored the use of 2-Fluoro-4-methyl-5-nitrobenzoyl Chloride in click chemistry applications. Click chemistry refers to a set of reactions that are efficient, selective, and operationally simple. The ability of this compound to participate in such reactions has opened new avenues for rapid molecule assembly, which is crucial for high-throughput screening in drug discovery.
From a toxicological perspective, understanding the safety profile of benzoyl chloride derivatives is essential for their safe handling and use. While specific data on this compound are limited, general guidelines for working with benzoyl chlorides emphasize proper ventilation and personal protective equipment due to their potential irritant properties. Ongoing research aims to develop safer handling protocols and alternative synthetic routes to minimize occupational exposure risks.
In conclusion, 2-Fluoro-4-methyl-5-nitrobenzoyl Chloride (CAS No. 1806427-38-2) stands out as a versatile and valuable compound in modern chemistry. Its unique structure and functional groups make it an ideal candidate for diverse applications across multiple disciplines. As research continues to uncover new synthetic methods and applications for this compound, its role in advancing chemical science is expected to grow significantly.
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